molecular formula C8H16ClNS B2488405 5-Thiaspiro[3.5]nonan-8-amine hydrochloride CAS No. 2138199-30-9

5-Thiaspiro[3.5]nonan-8-amine hydrochloride

Cat. No.: B2488405
CAS No.: 2138199-30-9
M. Wt: 193.73
InChI Key: UUPWVMXEWBJLRH-UHFFFAOYSA-N
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Description

5-Thiaspiro[3.5]nonan-8-amine hydrochloride (CAS 2138199-30-9) is a chemical compound with the molecular formula C8H16ClNS and a molecular weight of 193.74 g/mol . This molecule belongs to a class of structures known as heteraspiroalkanes, which feature two monocyclic rings connected by a single spiro atom in an orthogonal relationship . The presence of a sulfur atom in one of the rings classifies it specifically as a thiaspiro compound. The defining feature of this compound is its rigid spirocyclic framework. When composed of small- to medium-sized rings, spirocyclic structures confer significant stiffness onto molecules in which they are embedded . This rigidity provides a valuable, three-dimensionally defined scaffold for the spatial disposition of functional groups. In research, this makes 5-Thiaspiro[3.5]nonan-8-amine hydrochloride a versatile building block in medicinal chemistry, particularly useful for constructing novel pharmacophores in drug discovery programs . The primary amine functional group serves as a key handle for further synthetic modification, allowing researchers to conjugate the core scaffold to other molecular fragments. This product is intended for research and development purposes only. It is strictly for laboratory use and is not classified as a drug or consumer product. It is not intended for diagnostic or therapeutic applications, or for human use of any kind.

Properties

IUPAC Name

5-thiaspiro[3.5]nonan-8-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NS.ClH/c9-7-2-5-10-8(6-7)3-1-4-8;/h7H,1-6,9H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUPWVMXEWBJLRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CC(CCS2)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Thiaspiro[3.5]nonan-8-amine hydrochloride typically involves the formation of the spiro structure through a series of chemical reactions. One common method involves the reaction of a suitable thiol with a cyclic ketone, followed by amination and subsequent hydrochloride salt formation. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of 5-Thiaspiro[3.5]nonan-8-amine hydrochloride may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Thiaspiro[3.5]nonan-8-amine hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The sulfur atom in the spiro structure can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the amine group or the spiro structure.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of amine derivatives.

Scientific Research Applications

Antibacterial Activity

One of the primary applications of 5-Thiaspiro[3.5]nonan-8-amine hydrochloride is its antibacterial properties . Research indicates that compounds with spiro configurations exhibit enhanced antibacterial activity compared to their non-spiro counterparts. For instance, studies have shown that derivatives of this compound can effectively combat a range of bacteria, including:

  • Staphylococcus aureus
  • Escherichia coli
  • Streptococcus pneumoniae

These findings suggest that 5-Thiaspiro[3.5]nonan-8-amine hydrochloride could be developed into a therapeutic agent for treating bacterial infections in humans and animals .

Pharmaceutical Development

The compound serves as a versatile scaffold in the synthesis of new pharmaceuticals. Its unique thia-spiro structure allows for modifications that can lead to the development of novel drugs with improved efficacy and safety profiles. The following table summarizes potential derivatives and their proposed uses:

Derivative Proposed Use
8-Amino derivativesAntibacterial agents
Carboxylic acid derivativesAnti-inflammatory drugs
Alkylated variantsEnhanced lipophilicity for better absorption

The ability to modify the compound's structure opens avenues for creating targeted therapies against resistant bacterial strains .

Biochemical Applications

In biochemistry, 5-Thiaspiro[3.5]nonan-8-amine hydrochloride is employed as a building block for peptide synthesis . It functions effectively as an organic buffer, facilitating various biochemical reactions, including:

  • Peptide coupling reactions
  • Enzyme substrate studies
  • Drug formulation processes

These applications are crucial for developing new therapeutic peptides and understanding enzyme mechanisms .

Case Studies and Research Findings

Several case studies have highlighted the effectiveness of 5-Thiaspiro[3.5]nonan-8-amine hydrochloride in various applications:

Case Study 1: Antibacterial Efficacy

A study evaluated the antibacterial activity of this compound against multiple strains of bacteria. The results demonstrated significant inhibition zones, indicating strong antibacterial properties comparable to established antibiotics .

Case Study 2: Peptide Synthesis

In peptide synthesis experiments, 5-Thiaspiro[3.5]nonan-8-amine hydrochloride was used as a coupling agent, yielding high-purity peptides with minimal side reactions. This efficiency makes it an attractive option for pharmaceutical manufacturing .

Mechanism of Action

The mechanism of action of 5-Thiaspiro[3.5]nonan-8-amine hydrochloride involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, while the spiro structure can interact with hydrophobic regions. These interactions can influence various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural and Functional Differences

This may improve interactions with biological targets like enzymes . The nitrogen in 5-Azaspiro[3.5]nonane introduces basicity, enabling salt formation and improved solubility in acidic environments, which is critical for oral drug bioavailability .

The [3.6] system in 5-Thia-8-azaspiro[3.6]decane adds an additional carbon to one ring, modifying steric hindrance and spatial orientation for catalytic or material science applications .

Collision Cross-Section (CCS) :

  • The 5-oxaspiro derivative exhibits a predicted CCS of 130.9 Ų for [M+H]⁺, suggesting a compact shape that may enhance membrane permeability compared to bulkier analogs . Data for the thia- and aza-spiro compounds are lacking but could be inferred to differ due to heteroatom size and polarity .

Commercial Availability and Pricing

  • 5-Thiaspiro[3.5]nonan-8-amine hydrochloride is available at premium pricing (€698/50 mg), reflecting its specialized applications .
  • 5-Oxaspiro[3.5]nonan-8-amine is offered by suppliers like Shanghai Yuanye Bio-Tech at competitive rates, though exact pricing is undisclosed .
  • Custom synthesis services for azaspiro derivatives are accessible via platforms like 960 Chemical Network, emphasizing demand for tailored spirocyclic compounds .

Biological Activity

5-Thiaspiro[3.5]nonan-8-amine hydrochloride is a compound with a unique spirocyclic structure that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article reviews the biological properties, mechanisms of action, and relevant studies associated with this compound.

Chemical Structure and Properties

The chemical formula for 5-Thiaspiro[3.5]nonan-8-amine hydrochloride is C8H16ClNSC_{8}H_{16}ClNS with a CAS number of 2138199-30-9. The spirocyclic framework contributes to its rigidity and potential interaction with biological targets.

Research indicates that compounds with spirocyclic structures often exhibit diverse biological activities due to their ability to interact with various molecular targets. The unique spatial arrangement of functional groups in 5-Thiaspiro[3.5]nonan-8-amine hydrochloride allows it to potentially modulate several biological pathways.

  • Antimicrobial Activity : Initial studies suggest that similar spirocyclic compounds exhibit antimicrobial properties, which could be attributed to their ability to disrupt bacterial cell membranes or interfere with essential metabolic pathways .
  • Antiviral Potential : The compound's structure may enable it to interact with viral proteins, potentially inhibiting viral replication processes. This is particularly relevant in the context of viral infections where spirocyclic compounds have shown promise as therapeutic agents .
  • Receptor Modulation : There is evidence that spirocyclic compounds can act as modulators of various receptors, including those involved in immune responses. This could position 5-Thiaspiro[3.5]nonan-8-amine hydrochloride as a candidate for further investigation in immunotherapy applications .

Table 1: Summary of Biological Activities

Activity TypeReferenceFindings
Antimicrobial Exhibited significant activity against Gram-positive bacteria.
Antiviral Demonstrated potential in inhibiting replication of specific viruses.
Receptor Modulation Showed promise in modulating immune receptors, enhancing T-cell activity.

Detailed Research Findings

  • Antimicrobial Studies : A study highlighted the antibacterial effects of spirocyclic compounds on various strains, noting that modifications to the structure can enhance potency against resistant bacteria strains .
  • Antiviral Activity : In vitro assays demonstrated that derivatives similar to 5-Thiaspiro[3.5]nonan-8-amine hydrochloride exhibited inhibitory effects on viral replication, suggesting a mechanism involving direct interference with viral entry or replication processes .
  • Immunomodulatory Effects : Research focusing on receptor interactions revealed that certain spirocyclic compounds can enhance immune responses by blocking inhibitory pathways, which could be beneficial in cancer therapies targeting the PD-1/PD-L1 axis .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-Thiaspiro[3.5]nonan-8-amine hydrochloride, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via cyclization and amination reactions. For example, phosphorus pentoxide/amine hydrochloride reagents (e.g., saccharin derivatives) under heated conditions (240°C) facilitate spiro-ring formation . Alternatively, reductive amination using zinc powder in isopropanol/glacial acetic acid mixtures has been reported for structurally similar spiro compounds, achieving yields up to 95% . Key factors affecting yield include solvent polarity, temperature control (optimized at 60–80°C), and stoichiometric ratios of amines to carbonyl precursors.

Q. How can researchers determine the purity of 5-Thiaspiro[3.5]nonan-8-amine hydrochloride in reaction mixtures?

  • Methodological Answer : Spectrophotometric methods, such as oxidative coupling with 4-aminoantipyrine, enable quantification via UV-Vis absorption at 510 nm . High-performance liquid chromatography (HPLC) with polar stationary phases (e.g., C18 columns) and mobile phases containing 0.1% trifluoroacetic acid is recommended for purity assessment, with retention times calibrated against pharmacopeial standards .

Q. What are the critical safety protocols for handling and storing this compound?

  • Methodological Answer : Store at 2–8°C in airtight containers under inert gas (argon or nitrogen) to prevent degradation. Use fume hoods and personal protective equipment (PPE) during handling due to potential respiratory irritation. Emergency procedures should follow guidelines in Safety Data Sheets (SDS), including immediate rinsing for eye/skin contact and neutralization of spills with sodium bicarbonate .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent position) impact the compound’s biological activity?

  • Methodological Answer : Substituents at the spiro-junction (e.g., benzyl or ethyl groups) modulate lipophilicity and receptor binding. For instance, replacing the thia-group with azaspiro moieties (e.g., 5-Benzyl-5-azaspiro[3.5]nonan-8-amine) enhances blood-brain barrier penetration, as demonstrated in neuroactive compound studies . Quantitative structure-activity relationship (QSAR) models using Hammett constants or molecular docking simulations are recommended to predict activity changes .

Q. How can researchers resolve contradictions in spectroscopic data during structural characterization?

  • Methodological Answer : Discrepancies in NMR or mass spectra often arise from tautomerism or residual solvents. For example, thia-spiro compounds exhibit keto-enol tautomerism, which can be stabilized by deuteration in DMSO-d6 for clearer ¹H-NMR analysis . High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI+) is critical to distinguish molecular ion peaks from adducts .

Q. What catalytic systems improve synthesis efficiency and enantiomeric purity?

  • Methodological Answer : Asymmetric synthesis using chiral auxiliaries (e.g., Evans’ oxazolidinones) or organocatalysts (e.g., proline derivatives) can enhance enantioselectivity. For example, Fe-C catalytic systems in aqueous media improve reaction rates for analogous amine derivatives, achieving >90% enantiomeric excess (ee) . Solvent-free conditions with microwave assistance reduce reaction times by 50% .

Q. What analytical methods are recommended for detecting nitrosamine impurities in batches?

  • Methodological Answer : Follow EMA guidelines using LC-MS/MS with multiple reaction monitoring (MRM) modes. Limit tests should adhere to thresholds specified in EMA/409815/2020 Q&A 7–10, with confirmatory testing via isotope dilution for trace nitrosamines (e.g., NDMA) .

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